molecular formula C6H10O2 B2415966 2-Oxaspiro[3.3]heptan-5-OL CAS No. 1823371-47-6

2-Oxaspiro[3.3]heptan-5-OL

Cat. No.: B2415966
CAS No.: 1823371-47-6
M. Wt: 114.144
InChI Key: ZBULFKRXPLCLNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Oxaspiro[33]heptan-5-OL is a heterocyclic organic compound with the molecular formula C₆H₁₀O₂ It features a spirocyclic structure, where an oxygen atom is incorporated into a seven-membered ring, creating a unique three-dimensional framework

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxaspiro[3.3]heptan-5-OL typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the intramolecular cyclization of a hydroxyalkyl ether. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, at elevated temperatures to facilitate the formation of the spirocyclic ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and catalyst concentration, is essential for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 2-Oxaspiro[3.3]heptan-5-OL can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form a corresponding alcohol or ether.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be employed for substitution reactions.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary alcohols or ethers.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

2-Oxaspiro[3.3]heptan-5-OL has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Oxaspiro[3.3]heptan-5-OL depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The spirocyclic structure can influence the compound’s binding affinity and selectivity, leading to specific biological effects. The exact pathways involved can vary based on the context of its use.

Comparison with Similar Compounds

    2-Oxaspiro[3.3]heptane: Lacks the hydroxyl group, resulting in different chemical reactivity.

    2-Oxaspiro[4.4]nonan-5-OL: Features a larger spirocyclic ring, which can affect its physical and chemical properties.

    2-Oxaspiro[3.3]heptan-4-OL: The hydroxyl group is positioned differently, leading to variations in reactivity and applications.

Uniqueness: 2-Oxaspiro[3.3]heptan-5-OL is unique due to its specific spirocyclic structure and the presence of a hydroxyl group at the 5-position. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

2-oxaspiro[3.3]heptan-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c7-5-1-2-6(5)3-8-4-6/h5,7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBULFKRXPLCLNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1O)COC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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